Superior Resistance to Non-Enzymatic Browning Under Thermal Glucose Challenge
Lysine sulfite demonstrates significantly greater resistance to non-enzymatic browning compared to lysine base or lysine plus sodium bisulfite. When heated in a glucose solution, lysine sulfite showed minimal color development, whereas the comparators exhibited pronounced browning . Quantitative assessment via loss of chemically available lysine confirmed that lysine sulfite was more resistant to Maillard destruction . However, a critical caveat is that this resistance to color formation did not protect against loss of bioavailable lysine in a wheat-glucose diet matrix; both lysine sulfite and lysine hydrochloride suffered similar declines in nutritional value after heating .
| Evidence Dimension | Resistance to Maillard browning and chemically available lysine loss |
|---|---|
| Target Compound Data | Lysine sulfite: minimal color formation; loss of chemically available lysine significantly lower than comparators |
| Comparator Or Baseline | Lysine base and lysine + sodium bisulfite: pronounced browning; higher loss of chemically available lysine |
| Quantified Difference | Quantitative data on color and lysine loss is presented as comparative in the source; exact percentages are not provided in the abstract but are stated as significantly different. |
| Conditions | Heated in glucose solution; wheat-glucose diet model |
Why This Matters
For applications requiring pre-processing lysine supplementation, lysine sulfite minimizes undesirable color and flavor changes, offering a visual quality advantage in finished products.
- [1] Robbins, K. R.; Baker, D. H. Evaluation of the Resistance of Lysine Sulfite to Maillard Destruction. J. Agric. Food Chem. 1980, 28 (1), 25-28. View Source
